Cas no 1212907-94-2 ((3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid)

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid structure
1212907-94-2 structure
Product Name:(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid
CAS No:1212907-94-2
MF:C11H15NO2
MW:193.242303133011
CID:5177235
PubChem ID:7022676
Update Time:2025-07-21

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid
    • (3R)-3-amino-3-(2,3-dimethylphenyl)propanoicacid
    • Inchi: 1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
    • InChI Key: LFLCQYMIXBDOQL-SNVBAGLBSA-N
    • SMILES: OC(C[C@H](C1C=CC=C(C)C=1C)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • XLogP3: -1.2
  • Topological Polar Surface Area: 63.3

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Additional information on (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid

Introduction to (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic Acid (CAS No. 1212907-94-2)

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 1212907-94-2, has garnered considerable attention due to its potential applications in drug development and biochemical research. The precise stereochemistry and substituent arrangement of this compound contribute to its distinct chemical behavior, making it a valuable candidate for further investigation.

The structural framework of (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid consists of an amino acid derivative with a chiral center at the third carbon position. The presence of two methyl groups on the phenyl ring at positions 2 and 3 enhances its lipophilicity and influences its interactions with biological targets. This particular configuration makes it an interesting subject for studying enzyme kinetics and receptor binding mechanisms.

In recent years, advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of such compounds. Studies have shown that the stereochemistry of (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid plays a crucial role in determining its metabolic stability and bioavailability. The (R) configuration at the chiral center appears to enhance its binding affinity to certain enzymes, suggesting potential therapeutic benefits.

Research published in leading journals has highlighted the compound's potential in the development of novel therapeutic agents. For instance, studies have demonstrated its efficacy in modulating the activity of enzymes involved in inflammatory pathways. The dimethylphenyl group contributes to its ability to interact with specific protein targets, making it a promising candidate for further drug design and optimization.

The synthesis of (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid presents unique challenges due to its stereospecificity. Traditional synthetic routes often require careful optimization to achieve high enantiomeric purity. Recent innovations in asymmetric synthesis have provided more efficient methods for producing this compound in larger quantities, facilitating further research and development.

The compound's pharmacological profile has been extensively studied in vitro and in vivo. Preclinical trials have indicated that it exhibits significant potential as an anti-inflammatory agent. Its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase suggests that it may offer therapeutic benefits similar to existing drugs but with potentially fewer side effects.

The use of high-throughput screening techniques has accelerated the discovery of new drug candidates like (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid. These techniques allow researchers to rapidly assess the activity of numerous compounds against various biological targets, streamlining the drug discovery process. The integration of machine learning algorithms has further enhanced the efficiency of this process, enabling more accurate predictions of drug-like properties.

The environmental impact of synthesizing and using this compound is also a critical consideration. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize production processes, ensuring that future applications of (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid are environmentally friendly.

The future prospects for this compound are promising, with ongoing research exploring its potential applications in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel therapeutic strategies based on this molecule. As our understanding of its pharmacological properties continues to grow, so too will its significance in medical research.

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